molecular formula C9H8Cl3NO2 B14684336 (1,3,3-Trichloro-3-nitropropyl)benzene CAS No. 32503-52-9

(1,3,3-Trichloro-3-nitropropyl)benzene

Cat. No.: B14684336
CAS No.: 32503-52-9
M. Wt: 268.5 g/mol
InChI Key: IVZWAADLNDOJOF-UHFFFAOYSA-N
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Description

(1,3,3-Trichloro-3-nitropropyl)benzene is a halogenated nitroaromatic compound characterized by a benzene ring substituted with a propyl chain bearing three chlorine atoms and a nitro group. Its molecular formula is C₉H₇Cl₃NO₂, with a molecular weight of 267.52 g/mol.

Properties

CAS No.

32503-52-9

Molecular Formula

C9H8Cl3NO2

Molecular Weight

268.5 g/mol

IUPAC Name

(1,3,3-trichloro-3-nitropropyl)benzene

InChI

InChI=1S/C9H8Cl3NO2/c10-8(6-9(11,12)13(14)15)7-4-2-1-3-5-7/h1-5,8H,6H2

InChI Key

IVZWAADLNDOJOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC([N+](=O)[O-])(Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Ethylbenzene-Based Synthesis

The most industrially viable method involves the chlorination of ethylbenzene followed by nitration and Friedel-Crafts alkylation (Figure 1).

Step 1: α,α-Dichlorination of Ethylbenzene
Ethylbenzene undergoes selective α-chlorination using elemental chlorine (Cl₂) under mild conditions (≤60°C, atmospheric pressure, UV light). This step preferentially targets the ethyl side chain, minimizing ring chlorination or styrene formation:
$$
\text{C₆H₅CH₂CH₃ + 2 Cl₂ → C₆H₅C(Cl)₂CH₃ + 2 HCl}
$$
Key Conditions :

  • Solvent: Dichloromethane or neat ethylbenzene
  • Catalyst: None required (light-initiated radical mechanism)
  • Yield: >90%

Step 2: Nitration of 1,1-Dichloroethylbenzene
The dichlorinated intermediate is nitrated using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C. Nitration occurs meta to the dichloroethyl group due to electronic deactivation:
$$
\text{C₆H₅C(Cl)₂CH₃ + HNO₃ → C₆H₅C(Cl)₂CH₂NO₂}
$$
Optimization Data :

  • Nitration time: 2–3 hours
  • Acid ratio (H₂SO₄:HNO₃): 1:1 (equimolar)
  • Yield: 85–88%

Step 3: Friedel-Crafts Alkylation with Vinylidene Chloride
The nitro-dichloroethylbenzene intermediate reacts with vinylidene chloride (CH₂=CCl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) to form the target compound:
$$
\text{C₆H₅C(Cl)₂CH₂NO₂ + CH₂=CCl₂ → C₆H₅C(Cl)₂CH₂NO₂CH₂CCl₂}
$$
Reaction Parameters :

  • Temperature: 0–15°C (exothermic reaction)
  • Catalyst loading: 2–5 wt% FeCl₃
  • Solvent: Dichloromethane
  • Yield: 78–82%

Acetophenone-Derived Synthesis

An alternative route starts with acetophenone, leveraging nitration and halogenation (Figure 2).

Step 1: Nitration of Acetophenone
Acetophenone is nitrated to m-nitroacetophenone using mixed acid, followed by reaction with phosphorus pentachloride (PCl₅) to introduce chlorine atoms:
$$
\text{C₆H₅COCH₃ + HNO₃ → C₆H₅COCH₂NO₂}
$$
$$
\text{C₆H₅COCH₂NO₂ + PCl₅ → C₆H₅C(Cl)₂CH₂NO₂ + POCl₃}
$$
Critical Notes :

  • PCl₅ must be added incrementally to control exothermicity.
  • Byproduct POCl₃ is removed via vacuum distillation.
  • Yield: 75–80%

Step 2: Alkylation with Vinylidene Chloride
Identical to the ethylbenzene route, the nitro-dichloro intermediate undergoes Friedel-Crafts alkylation to yield the final product.

Comparative Analysis of Methods

Parameter Ethylbenzene Route Acetophenone Route
Starting Material Cost Low ($0.50/kg) Moderate ($2.20/kg)
Reaction Steps 3 4
Total Yield 68–72% 60–65%
Byproducts Minimal (HCl, trace styrene) POCl₃, residual solvents
Scalability High (batch/continuous) Moderate (batch-only)

Table 1 : Economic and efficiency comparison of synthetic routes.

Industrial-Scale Case Study

Example 4 (US3424803A) :

  • Reactants : 180 g m-nitro-α,α-dichloroethylbenzene + 90 g CH₂=CCl₂
  • Conditions : FeCl₃ (5 g), CH₂Cl₂ solvent, 0–10°C, N₂ atmosphere.
  • Outcome : 260 g product (82% yield), purity >95% via GC-MS.

Emerging Techniques and Limitations

Microchannel reactors (CN114805078B) offer enhanced heat transfer for nitration steps but remain untested for this compound. Current limitations include:

  • High viscosity of chlorinated intermediates causing clogging.
  • Catalyst leaching in continuous systems.

Chemical Reactions Analysis

Types of Reactions: (1,3,3-Trichloro-3-nitropropyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(1,3,3-Trichloro-3-nitropropyl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1,3,3-Trichloro-3-nitropropyl)benzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the trichloro group can undergo nucleophilic substitution. These interactions can affect biological pathways and chemical processes, making the compound useful in various applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Propylbenzenes

(a) (1,3,3,3-Tetrachloropropyl)benzene
  • Formula : C₉H₈Cl₄
  • Molecular weight : 257.97 g/mol
  • Key features : Contains four chlorine atoms on the propyl chain but lacks a nitro group. The absence of the nitro substituent reduces its polarity compared to (1,3,3-Trichloro-3-nitropropyl)benzene, likely resulting in lower solubility in polar solvents .
  • Applications : Used as an intermediate in agrochemical synthesis.
(b) (3-Chloropropyl)benzene
  • Formula : C₉H₁₁Cl
  • Molecular weight : 154.64 g/mol
  • Key features : A simpler analog with a single chlorine atom on the propyl chain. The lack of nitro and additional chlorine substituents makes it less reactive in electrophilic substitution reactions .
Table 1: Structural and Physical Properties Comparison
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Polarity
This compound C₉H₇Cl₃NO₂ 267.52 -NO₂, -Cl₃ High
(1,3,3,3-Tetrachloropropyl)benzene C₉H₈Cl₄ 257.97 -Cl₄ Moderate
(3-Chloropropyl)benzene C₉H₁₁Cl 154.64 -Cl Low

Nitrochlorobenzenes

(a) 1-Chloro-3-nitrobenzene
  • CAS : 121-73-3
  • Formula: C₆H₄ClNO₂
  • Key features: A nitrochlorobenzene isomer with meta-substituted chlorine and nitro groups.
(b) 1,3,5-Trichlorobenzene
  • CAS : 108-70-3
  • Formula : C₆H₃Cl₃
  • Key features : A trihalogenated benzene derivative. The symmetrical substitution pattern enhances its thermal stability, making it useful as a solvent or dielectric fluid .
Table 2: Reactivity and Toxicity Comparison
Compound Reactivity (Electrophilic Substitution) Toxicity (LD₅₀, Oral Rat) Environmental Persistence
This compound High (due to -NO₂ directing effects) Not available Likely high (chlorine, nitro)
1-Chloro-3-nitrobenzene Moderate 250 mg/kg High
1,3,5-Trichlorobenzene Low 3,560 mg/kg Moderate

Chlorinated Alkanes with Nitro Groups

1,2,3-Trichloropropane (TCP)
  • CAS : 96-18-4
  • Formula : C₃H₅Cl₃
  • Key features: A chlorinated alkane extensively studied for its carcinogenicity and hepatotoxicity. Unlike this compound, TCP lacks aromaticity and a nitro group, resulting in distinct metabolic pathways (e.g., glutathione conjugation) .

Key Research Findings and Implications

Structural Analysis : The nitro group in this compound likely directs electrophilic attacks to specific positions on the benzene ring, a behavior observed in 1-chloro-3-nitrobenzene .

Toxicity Prediction: Chlorinated nitroaromatics generally exhibit higher toxicity than non-nitrated analogs due to reactive nitrogen species generation. This aligns with findings for 1-chloro-3-nitrobenzene .

Environmental Impact : The compound’s persistence is expected to resemble 1,3,5-trichlorobenzene, with bioaccumulation risks in lipid-rich tissues .

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